(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features both a thiomorpholine dioxide and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the dioxaborolane group: This can be achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a catalyst.
Introduction of the thiomorpholine dioxide group: This step involves the oxidation of thiomorpholine to form thiomorpholine dioxide, which is then coupled with the dioxaborolane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiomorpholine dioxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the thiomorpholine dioxide group can interact with various biological molecules through oxidation-reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets (1,1-Dioxidothiomorpholino)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone apart from similar compounds is the presence of both a thiomorpholine dioxide and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C17H24BNO5S |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C17H24BNO5S/c1-16(2)17(3,4)24-18(23-16)14-7-5-6-13(12-14)15(20)19-8-10-25(21,22)11-9-19/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
HETRJIGENDGMIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCS(=O)(=O)CC3 |
Origin of Product |
United States |
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